molecular formula C7H9BrN2O2S B13668943 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine

2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine

Cat. No.: B13668943
M. Wt: 265.13 g/mol
InChI Key: JURSTMVYASZSAJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is a chemical compound with a pyridine ring substituted with bromine, methoxy, and S-methylsulfonimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine typically involves multiple steps. One common route starts with 2-bromo-4-methoxypyridine as the starting material. The S-methylsulfonimidoyl group can be introduced through a series of reactions involving sulfonylation and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial applications. Optimization of reaction conditions and purification processes would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The S-methylsulfonimidoyl group can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxypyridine: Lacks the S-methylsulfonimidoyl group and has different reactivity and applications.

    2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-chloropyridine: Contains a chlorine atom instead of a methoxy group.

Uniqueness

2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is unique due to the presence of the S-methylsulfonimidoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

(6-bromo-4-methoxypyridin-2-yl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C7H9BrN2O2S/c1-12-5-3-6(8)10-7(4-5)13(2,9)11/h3-4,9H,1-2H3

InChI Key

JURSTMVYASZSAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Br)S(=N)(=O)C

Origin of Product

United States

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